N-benzyl-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
This compound is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and analyzed for their anti-inflammatory properties . They have also been studied for their anti-tubercular properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of benzothiazole derivatives has been analyzed using IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The benzothiazole derivatives were evaluated for anti-inflammatory activity . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
N-benzyl-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide falls under the class of heterocyclic compounds which are extensively studied in medicinal chemistry due to their diverse biological activities. These compounds exhibit a broad range of therapeutic effects including anti-inflammatory, analgesic, antimicrobial, antitubercular, anticancer, antifungal, and anti-inflammatory activities. For instance, a study showcased the synthesis of various thiazole/oxazole substituted benzothiazole derivatives, emphasizing their anti-inflammatory and analgesic properties (Kumar & Singh, 2020).
Antibacterial Properties
The compounds within this chemical class have also demonstrated significant antibacterial activity. A research emphasized the design, synthesis, and QSAR (Quantitative Structure-Activity Relationship) studies of certain compounds, highlighting their promising antibacterial activity, especially against bacteria like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Application in Chemosensors
Moreover, these compounds have found application in chemosensors, especially for anions like cyanide. Their structural configuration allows for a change in color or fluorescence in the presence of certain anions, making them valuable in chemical sensing technologies (Wang et al., 2015).
Future Directions
Mechanism of Action
In the context of anti-tubercular activity, benzothiazole derivatives have been synthesized and evaluated for their in vitro and in vivo activity against M. tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
For anti-inflammatory properties, benzothiazole derivatives have been evaluated for their ability to inhibit cyclooxygenases (COX-1, COX-2), enzymes that play a key role in the inflammatory response . Some benzothiazole derivatives have exhibited potent COX-2 inhibition .
properties
IUPAC Name |
N-benzyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3OS2/c1-14-11-16(24)12-19-20(14)26-23(30-19)27(13-15-7-3-2-4-8-15)22(28)21-25-17-9-5-6-10-18(17)29-21/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNIJWMMWOZVJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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